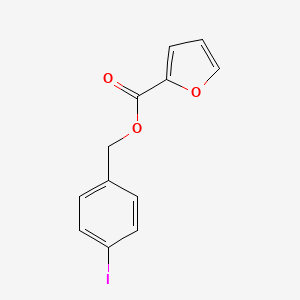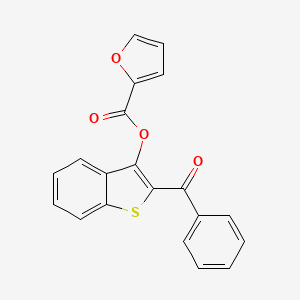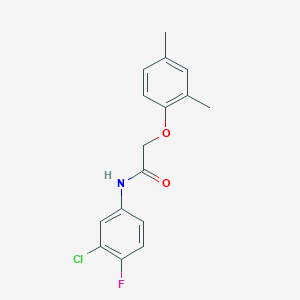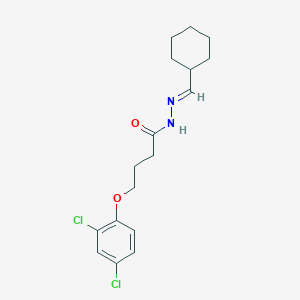![molecular formula C13H15ClN2O4 B5781047 5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5781047.png)
5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is also known as ACPC or N-acetyl-2-amino-5-oxohexanoic acid and is a derivative of the amino acid cysteine.
Wirkmechanismus
The mechanism of action of 5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid involves the inhibition of oxidative stress and inflammation. It activates the Nrf2/ARE pathway, which leads to the upregulation of antioxidant enzymes and the suppression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and neuronal damage in animal models of neurodegenerative diseases. It also improves cognitive function and memory in these models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid in lab experiments include its potent antioxidant and anti-inflammatory properties, as well as its ability to cross the blood-brain barrier. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on 5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid. These include:
1. Investigating its potential therapeutic applications in other diseases such as cancer and cardiovascular diseases.
2. Developing more efficient synthesis methods to increase its yield and purity.
3. Studying its mechanism of action in greater detail to identify potential targets for drug development.
4. Conducting clinical trials to evaluate its safety and efficacy in humans.
5. Exploring its potential use as a dietary supplement or functional food ingredient.
Conclusion:
In conclusion, 5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid is a promising compound with potential therapeutic applications in various diseases. Its potent antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis method of 5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid involves the reaction of 4-amino-3-chlorobenzoic acid with N-acetylcysteine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
5-{[4-(acetylamino)-3-chlorophenyl]amino}-5-oxopentanoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
5-(4-acetamido-3-chloroanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-8(17)15-11-6-5-9(7-10(11)14)16-12(18)3-2-4-13(19)20/h5-7H,2-4H2,1H3,(H,15,17)(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANLEQYNQHUDQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)CCCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Acetamido-3-chloroanilino)-5-oxopentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,6-dichlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5781015.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5781017.png)




![2-methyl-3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5781037.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5781045.png)
